Enantioselective Reduction: 5-Oxohexanenitrile vs. 4-Oxopentanenitrile
In a head-to-head study on bakers' yeast reduction, 5-oxohexanenitrile and its γ-ketonitrile analog, 4-oxopentanenitrile, were both reduced to their corresponding (S)-alcohols. However, the resulting alcohols are distinct intermediates: the reduction product from 5-oxohexanenitrile serves as a direct precursor to (S)-(-)-5-hexanolide, a six-membered δ-lactone, whereas the product from 4-oxopentanenitrile leads to (S)-(-)-4-methylbutyrolactone, a five-membered γ-lactone [1]. This demonstrates that the compound's chain length dictates the final ring size of the pharmaceutically relevant lactone, a critical distinction for synthetic planning.
| Evidence Dimension | Synthetic utility of reduced alcohol product |
|---|---|
| Target Compound Data | Precursor to (S)-(-)-5-hexanolide (δ-lactone) |
| Comparator Or Baseline | Precursor to (S)-(-)-4-methylbutyrolactone (γ-lactone) from 4-oxopentanenitrile |
| Quantified Difference | Forms 6-membered vs. 5-membered lactone ring |
| Conditions | Bakers' yeast reduction, moderate yields, high enantiomeric excess (ee) |
Why This Matters
This dictates the specific chiral lactone scaffold accessible, making 5-oxohexanenitrile essential for synthesizing δ-lactone-containing compounds and unsuitable for γ-lactone targets.
- [1] Gopalan, A., Lucero, R., Jacobs, H., & Berryman, K. (1991). Bakers' Yeast Reduction of γ and δ Ketonitriles: Intermediates for the Synthesis of (S)-5-Hexanolide and Other Chiral Lactones. Synthetic Communications, 21(12-13), 1321-1329. View Source
